Lead(II) sulfate

Beschreibung

Eigenschaften

IUPAC Name |

lead(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQXNNJHMWSZHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

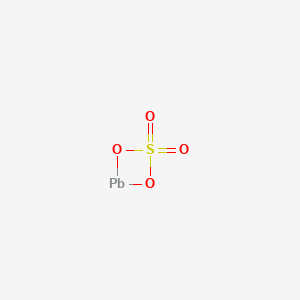

[O-]S(=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbSO4, O4PbS | |

| Record name | LEAD SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | lead(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883502 | |

| Record name | Lead sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead sulfate appears as a white crystalline solid. Insoluble in water and sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be mildly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. Use: in lithography, battery acid solution treated fabrics, used in varnishes., Water or Solvent Wet Solid, Dry Powder; Dry Powder, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Dry Powder, Water or Solvent Wet Solid; Liquid, Other Solid; Other Solid, White powder that is insoluble in water; [CAMEO] | |

| Record name | LEAD SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, lead salt, tetrabasic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.0404 g/100 mL at 25 °C; slightly soluble in alkaline solutions., Soluble in about 2225 parts water; more soluble in nitric acid; soluble in sodium hydroxide, ammonium acetate or tartrate solution; soluble in concentrated hydriodic acid; insoluble in alcohol., In water, 32 mg/L at 15 °C | |

| Record name | LEAD SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 6.2 g/cu cm | |

| Record name | LEAD SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, heavy crystal powder, White monoclinic or rhombic crystals | |

CAS No. |

7446-14-2; 15739-80-7, 7446-14-2, 15739-80-7, 52732-72-6, 90583-07-6 | |

| Record name | LEAD SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(+2) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015739807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lead salt, tetrabasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052732726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lead(2+) salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090583076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, lead salt, tetrabasic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphuric acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, lead salt, tetrabasic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, lead(2+) salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C516H654O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2138 °F (USCG, 1999), 1170 °C | |

| Record name | LEAD SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Lead(II) Sulfate from Lead Oxide and Sulfuric Acid

Abstract

This compound (PbSO₄), a white, microcrystalline solid, is a crucial compound in various industrial applications, most notably in the production of lead-acid batteries.[1] Its synthesis from lead(II) oxide (PbO) and sulfuric acid (H₂SO₄) is a fundamental chemical process. This technical guide provides a comprehensive overview of the primary synthesis methodologies, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization. The direct reaction pathway is contrasted with a more common two-step precipitation method designed to overcome challenges related to the low solubility of the product. This document serves as a practical resource for laboratory and industrial professionals engaged in the synthesis and application of lead compounds.

Introduction to Synthesis Routes

The preparation of this compound from lead oxide can be approached via two primary methods: direct reaction with sulfuric acid and a two-step precipitation process.

-

Direct Synthesis: This method involves the direct treatment of lead(II) oxide with sulfuric acid. The reaction is represented by the straightforward acid-base neutralization:

-

PbO + H₂SO₄ → PbSO₄ + H₂O[2]

While chemically simple, this process is often hindered by the formation of an insoluble layer of this compound on the surface of the lead oxide particles. This coating prevents further reaction between the acid and the oxide, often leading to low yields and incomplete conversion.[3] Using warm sulfuric acid can improve the efficacy of this conversion.[4]

-

-

Two-Step Precipitation Synthesis: To circumvent the issue of reactant passivation, a more common laboratory method involves first converting the insoluble lead oxide into a soluble lead salt, typically lead(II) nitrate, using nitric acid.[3][5] The resulting aqueous solution of lead(II) nitrate is then treated with a source of sulfate ions (either sulfuric acid or a soluble sulfate salt like sodium sulfate) to precipitate pure this compound.[3][6] This method ensures a complete and controlled reaction, yielding a product that is easily purified.

This guide will provide detailed protocols for both methodologies.

Experimental Protocols

The following sections provide detailed step-by-step procedures for the synthesis of this compound.

Protocol for Direct Synthesis with Warming

This protocol is adapted from the general principle of using warm sulfuric acid to facilitate the reaction.[4]

Materials:

-

Lead(II) oxide (PbO) powder

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers and Erlenmeyer flasks

-

Stirring rod and magnetic stirrer with hot plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Safety: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acid Preparation: Slowly add a measured volume of concentrated sulfuric acid to a beaker of distilled water to create a dilute, warm solution. Caution: Always add acid to water, never the reverse, due to the exothermic nature of the dilution.

-

Reaction: Place a measured quantity of lead(II) oxide powder into a separate beaker. Gently warm the beaker on a hot plate.

-

Addition: While stirring continuously, slowly add the warm sulfuric acid solution to the lead(II) oxide powder.[2] The formation of a white solid, this compound, will be observed.

-

Completion: Continue stirring and warming the mixture to encourage the reaction to proceed as completely as possible.

-

Isolation: Allow the mixture to cool. Isolate the white precipitate by vacuum filtration using a Büchner funnel and filter paper.[2]

-

Washing: Wash the collected precipitate several times with distilled water to remove any unreacted acid or other soluble impurities.[2]

-

Drying: Carefully transfer the filter paper with the purified this compound to a watch glass and dry it in an oven at a low temperature (e.g., 90-100°C) until a constant weight is achieved.[2][7]

Protocol for Two-Step Precipitation Synthesis

This is the preferred laboratory method for producing a pure sample of this compound.

Materials:

-

Lead(II) oxide (PbO)

-

Dilute nitric acid (HNO₃)

-

Dilute sulfuric acid (H₂SO₄) or Sodium sulfate (Na₂SO₄) solution

-

Distilled water

-

Beakers, stirring rod, filtration apparatus, drying oven

Procedure:

-

Safety: Perform all operations in a fume hood and wear appropriate PPE.

-

Step 1: Dissolution:

-

Step 2: Precipitation:

-

Isolation and Purification:

-

Drying:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gauthmath.com [gauthmath.com]

- 3. a How is lead sulphate prepared in the aboratory?b Why lead sulphate cannot be prepared by the action of dilute H2SO4 on lead oxide? [doubtnut.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. google.com [google.com]

- 8. savemyexams.com [savemyexams.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Lead(II) Sulfate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of lead(II) sulfate (PbSO₄) crystals. The information is curated for professionals in research and development who require detailed data on this inorganic compound. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are described.

General and Physicochemical Properties

This compound is a white, crystalline solid that is sparingly soluble in water.[1][2][3] It is commonly known as anglesite in its mineral form.[1][4] This compound plays a significant role in various industrial applications, most notably in the electrodes of lead-acid batteries, where it is formed during the discharge cycle.[1]

Identification and General Properties

| Property | Value |

| Chemical Formula | PbSO₄ |

| Molar Mass | 303.26 g/mol [1] |

| Appearance | White crystalline solid[1][4][5] |

| Density | 6.29 g/cm³[1] |

| Refractive Index (n_D) | 1.877[1][2] |

| Magnetic Susceptibility (χ) | -69.7·10⁻⁶ cm³/mol[1] |

Thermal Properties

This compound is thermally stable at moderate temperatures but decomposes at high temperatures.

| Property | Value |

| Melting Point | 1,087 °C (decomposes)[1] |

| Decomposition Temperature | > 1000 °C[1] |

| Decomposition Reaction | PbSO₄(s) → PbO(s) + SO₃(g)[1] |

A thermogravimetric analysis (TGA) of this compound shows that it undergoes a two-stage decomposition process in the temperature range of 886°C to 1142°C, ultimately yielding lead(II) oxide (PbO).[6][7]

Thermodynamic Properties

| Property | Value |

| Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) | -920 kJ/mol[1] |

| Standard Molar Entropy (S⦵₂₉₈) | 149 J·mol⁻¹·K⁻¹[1] |

| Heat Capacity (C_p) | 103 J·mol⁻¹·K⁻¹[1] |

Solubility

This compound is poorly soluble in water, a key characteristic influencing its applications and environmental behavior.[1][8] Its solubility is affected by temperature and the presence of other ions.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | 0.0032 | 15[1] |

| Water | 0.00425 | 25[1] |

| Water | 0.00443 | 20[2] |

The solubility product constant (K_sp) for this compound in water at 20°C is 2.13 x 10⁻⁸.[1][2]

This compound exhibits solubility in concentrated acids such as nitric acid, hydrochloric acid, and sulfuric acid, where it can form acidic salts or complex compounds.[1] It is also soluble in concentrated alkali solutions, forming tetrahydroxidoplumbate(II) [Pb(OH)₄]²⁻ complexes.[1] Furthermore, it is soluble in solutions of ammonium acetate and ammonium tartrate.[1] It is insoluble in alcohol.[1]

Crystal Structure

This compound crystallizes in the orthorhombic system and is isostructural with barite (BaSO₄) and celestite (SrSO₄).[1][9] The naturally occurring mineral form is anglesite.[1][4]

| Property | Value |

| Crystal System | Orthorhombic[1][9] |

| Space Group | Pnma (No. 62)[1][4][9] |

| Lattice Parameters | a = 8.47 Å, b = 5.39 Å, c = 6.94 Å[9] |

| Coordination Geometry | Each Pb²⁺ ion is surrounded by 12 oxygen atoms from 7 sulfate ions.[1] |

The lead-oxygen distances in the PbO₁₂ polyhedron range from 2.612 Å to 3.267 Å, with an average distance of 2.865 Å.[1]

Experimental Protocols

Synthesis of this compound Crystals (Precipitation Method)

A common and straightforward method for preparing this compound crystals in the laboratory is through a precipitation reaction.[10][11][12]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂) solution (e.g., 0.5 M)

-

Sodium sulfate (Na₂SO₄) or potassium sulfate (K₂SO₄) solution (e.g., 0.5 M)[11][12]

-

Deionized water

-

Beakers, stirring rod, filter funnel, filter paper, conical flask, evaporating dish, drying oven[11]

Procedure:

-

In a beaker, mix equal volumes of the lead(II) nitrate solution and the sodium sulfate (or potassium sulfate) solution.[11][12]

-

Stir the mixture with a glass rod. A white precipitate of this compound will form immediately.[10][11]

-

Allow the precipitate to settle.

-

Set up a filtration apparatus with a filter funnel, filter paper, and a conical flask.

-

Pour the mixture through the filter paper to separate the this compound precipitate.

-

Wash the precipitate on the filter paper with deionized water to remove any soluble impurities.[10][11]

-

Carefully transfer the filter paper with the precipitate to an evaporating dish.

-

Dry the this compound crystals in a drying oven at a low temperature (e.g., 80-100 °C) until a constant mass is achieved.[11]

The balanced chemical equation for the reaction is: Pb(NO₃)₂(aq) + Na₂SO₄(aq) → PbSO₄(s) + 2NaNO₃(aq)[10]

Characterization Techniques

XRD is used to confirm the crystal structure and phase purity of the synthesized this compound. The analysis involves directing X-rays onto the crystalline sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystal lattice and can be compared with standard diffraction data for this compound (e.g., from the International Centre for Diffraction Data).

TGA is employed to study the thermal stability and decomposition of this compound. A small sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and its mass is continuously monitored.[6][7][13] The TGA curve provides information about the temperatures at which decomposition occurs and the mass loss associated with these processes.

IR spectroscopy is used to identify the functional groups present in a sample. For this compound, the IR spectrum is characterized by the vibrational modes of the sulfate anion (SO₄²⁻). The main absorption bands are typically observed in the regions of the symmetric and asymmetric stretching and bending vibrations of the S-O bonds.[14][15] The IR spectrum for this compound can be found in various databases.[16][17]

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Thermal Decomposition Pathway

Caption: Thermal decomposition of this compound at high temperatures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wholesale this compound Crystalline - FUNCMATER [funcmater.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Lead sulfate | PbSO4 | CID 24008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7446-14-2 [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. Crystal: Lead Sulphate - PbSO4 - SurfaceNet [surfacenet.de]

- 10. gauthmath.com [gauthmath.com]

- 11. puppeteer.cognitoedu.org [puppeteer.cognitoedu.org]

- 12. savemyexams.com [savemyexams.com]

- 13. A Comparative Investigation of Lead Sulfate and Lead Oxide Sulfate Study of Morphology and Thermal Decomposition [scirp.org]

- 14. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 15. researchgate.net [researchgate.net]

- 16. Lead sulphate – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 17. Lead sulfate [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Lead(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of lead(II) sulfate (PbSO₄). The information is compiled from crystallographic studies and is intended for use in research, materials science, and pharmaceutical development where the solid-state properties of lead compounds are of interest.

Crystal Structure of this compound

This compound, which occurs naturally as the mineral anglesite, crystallizes in the orthorhombic crystal system.[1][2][3] It is isostructural with other sulfate minerals such as barite (BaSO₄) and celestite (SrSO₄).[1][2][3] The crystal structure is characterized by a three-dimensional network of lead(II) cations (Pb²⁺) and sulfate anions (SO₄²⁻).

The established space group for this compound is Pnma (space group number 62).[1] In this structure, each lead(II) ion is coordinated to twelve oxygen atoms from seven different sulfate ions, forming a PbO₁₂ polyhedron. The Pb-O bond distances are reported to range from 2.612 Å to 3.267 Å, with an average distance of 2.865 Å.[2]

The sulfate ion (SO₄²⁻) exists as a tetrahedron, with the sulfur atom covalently bonded to four oxygen atoms. The S-O bond distances are in the range of 1.48 to 1.51 Å.[1]

Lattice Parameters

The lattice parameters of this compound have been determined through X-ray diffraction studies. Being an orthorhombic crystal, the unit cell is defined by three unequal axes (a, b, c) that are mutually perpendicular (α = β = γ = 90°). The lattice parameters from various sources are summarized in the table below.

| Parameter | Value (Å) | Source |

| a | 8.482(2) | Handbook of Mineralogy |

| b | 5.398(2) | Handbook of Mineralogy |

| c | 6.959(2) | Handbook of Mineralogy |

| a | 8.516 | PubChem[4] |

| b | 5.399 | PubChem[4] |

| c | 6.989 | PubChem[4] |

| a | 6.95802(1) | Antao, S.M. (2012)[1] |

| b | 8.48024(3) | Antao, S.M. (2012)[1] |

| c | 5.39754(1) | Antao, S.M. (2012)[1] |

Note: The values from Antao (2012) are from a refinement in the Pbnm space group setting, which is a different setting of the same Pnma space group. The cell axes are permuted accordingly.

Experimental Protocols

The determination of the crystal structure and lattice parameters of this compound relies on X-ray diffraction (XRD) techniques. While the specific, detailed experimental protocols from the foundational studies are not fully available in the public domain, a general methodology can be outlined for both single-crystal and powder XRD.

Synthesis of this compound Crystals

For crystallographic analysis, high-quality single crystals or a pure polycrystalline powder of this compound are required.

Precipitation Method for Powder Samples:

A common method for synthesizing this compound powder is through a precipitation reaction.

-

Reactant Preparation: Prepare aqueous solutions of a soluble lead(II) salt, such as lead(II) nitrate (Pb(NO₃)₂), and a soluble sulfate salt, such as sodium sulfate (Na₂SO₄).

-

Precipitation: Slowly add the sodium sulfate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Reaction: Pb(NO₃)₂(aq) + Na₂SO₄(aq) → PbSO₄(s) + 2NaNO₃(aq)

-

-

Isolation and Washing: The precipitate is isolated by filtration. It is then washed several times with deionized water to remove any soluble impurities.

-

Drying: The purified this compound powder is dried in an oven at a controlled temperature (e.g., 110 °C) to remove residual water.

Single Crystal Growth:

Growing single crystals of sufficient size and quality for single-crystal XRD is more challenging. This can be achieved through methods such as:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent is allowed to evaporate slowly over an extended period.

-

Hydrothermal Synthesis: Crystalline lead sulfate can be synthesized by heating a mixture of lead nitrate and an iron sulfate precursor at a controlled temperature (e.g., 94 °C) for 24 hours.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (General Protocol):

This technique provides the most accurate determination of unit cell dimensions and atomic positions.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

-

Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.

-

Structure Solution and Refinement: The positions of the atoms within the unit cell are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).

Powder X-ray Diffraction (PXRD) with Rietveld Refinement:

This method is used for polycrystalline samples and can provide accurate lattice parameters.

-

Sample Preparation: The dried this compound powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and an X-ray diffraction pattern is recorded over a range of 2θ angles.

-

Rietveld Refinement: The entire experimental diffraction pattern is fitted to a calculated pattern based on a known crystal structure model (in this case, the orthorhombic Pnma model for anglesite). The lattice parameters, atomic positions, and other profile parameters are refined until the best fit is achieved. A 2012 study by Antao utilized synchrotron high-resolution powder X-ray diffraction (HRPXRD) data and the Rietveld method for the structural refinement of anglesite.[1]

Visualization of Crystal Structure Hierarchy

The following diagram illustrates the hierarchical relationship of the crystal structure of this compound.

References

An In-depth Technical Guide to the Solubility of Lead(II) Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of lead(II) sulfate (PbSO₄), a compound of significant interest in various fields, including battery technology, environmental science, and analytical chemistry. This document details the fundamental principles governing its dissolution, quantitative solubility data, factors influencing its solubility, and standard experimental protocols for its determination.

Executive Summary

This compound is a white, crystalline solid that is sparingly soluble in water.[1][2] Its low solubility is a critical factor in numerous applications, most notably in the function of lead-acid batteries, where the reversible formation and dissolution of PbSO₄ on the electrodes are central to the charge and discharge cycles.[1][2] The solubility of this compound is governed by its solubility product constant (Ksp) and is significantly influenced by temperature, the presence of common ions, and the formation of complex ions. Understanding and controlling these factors are paramount for professionals in research and development.

Physicochemical Properties and Dissolution Equilibrium

This compound exists as a white solid in its microcrystalline form and is also known as anglesite in its mineral form.[1] The dissolution of this compound in an aqueous solution is an equilibrium process, as described by the following equation:

PbSO₄(s) ⇌ Pb²⁺(aq) + SO₄²⁻(aq)

The equilibrium constant for this reaction is the solubility product constant (Ksp), which is expressed as:

Ksp = [Pb²⁺][SO₄²⁻]

A small Ksp value indicates low solubility.[3]

Visualization of Dissolution Equilibrium

The dissolution and precipitation equilibrium of this compound can be represented as a cyclical process.

Caption: Dissolution and precipitation equilibrium of this compound.

Quantitative Solubility Data

The solubility of this compound has been determined under various conditions. The following tables summarize the key quantitative data available in the literature.

Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| 15 | 0.0032 | 1.05 x 10⁻⁴ | [1][4] |

| 20 | - | - | - |

| 25 | 0.00425 | 1.40 x 10⁻⁴ | [1][4] |

| 50 | 0.0057 | 1.88 x 10⁻⁴ | [5] |

Solubility Product Constant (Ksp) of this compound

| Temperature (°C) | Ksp | Reference |

| 20 | 2.13 x 10⁻⁸ | [1] |

| 25 | 1.8 x 10⁻⁸ | [6] |

| 25 | 1.26 x 10⁻⁴ mol/L (solubility) -> Ksp = 1.59 x 10⁻⁸ | [7] |

Factors Influencing the Solubility of this compound

Several factors can significantly alter the solubility of this compound in aqueous solutions.

Temperature

The solubility of this compound in water generally increases with temperature, as indicated by the data in Table 1. However, for some sulfate compounds, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures.[8]

Common Ion Effect

The presence of a common ion, either Pb²⁺ or SO₄²⁻, from another soluble salt will decrease the solubility of this compound.[9][10][11][12] This phenomenon is explained by Le Châtelier's principle, which states that the equilibrium will shift to the left to counteract the increase in the concentration of the common ion, leading to the precipitation of PbSO₄.[9][10][11][12]

Caption: The common ion effect on this compound solubility.

pH and Complex Ion Formation

The solubility of this compound is influenced by pH and the presence of complexing agents.

-

Acidic Solutions: In concentrated strong acids like nitric acid (HNO₃), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄), this compound can dissolve to form acidic salts or complex compounds.[1] In sulfuric acid concentrations above 80%, lead hydrogensulfate, Pb(HSO₄)₂, can form.[1]

-

Alkaline Solutions: In concentrated alkali solutions, PbSO₄ dissolves to form soluble tetrahydroxidoplumbate(II) [Pb(OH)₄]²⁻ complexes.[1]

-

Complexing Agents: The presence of certain ligands can significantly increase the solubility of this compound through the formation of stable complex ions. For instance, it is soluble in solutions of ammonium acetate and ammonium tartrate.[1][4] Chelating agents like ethylenediaminetetraacetic acid (EDTA) are also effective in dissolving lead compounds.[13]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires sensitive and specific analytical techniques. Below are detailed methodologies for key experiments.

Determination of Lead(II) Ion Concentration by Atomic Absorption Spectrophotometry (AAS)

Atomic Absorption Spectrophotometry is a highly sensitive method for determining the concentration of lead ions in a saturated solution of this compound.[14]

Methodology:

-

Preparation of Saturated Solution: A supersaturated solution of this compound is prepared by adding an excess of the solid to deionized water in a temperature-controlled water bath. The solution is stirred continuously for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Filtration: The saturated solution is filtered through a fine-porosity filter (e.g., 0.22 µm) to remove any undissolved solid. The filtration apparatus should be maintained at the same temperature as the saturated solution to prevent precipitation or further dissolution.

-

Standard Preparation: A series of standard solutions of known lead concentrations are prepared by diluting a certified lead standard solution.

-

AAS Analysis: The filtered sample and the standard solutions are analyzed using a flame or graphite furnace atomic absorption spectrophotometer. The instrument is calibrated using the standard solutions.

-

Concentration Determination: The absorbance of the sample is measured, and the concentration of Pb²⁺ is determined from the calibration curve.

Spectrophotometric Determination using Dithizone

This colorimetric method relies on the formation of a colored complex between lead ions and diphenylthiocarbazone (dithizone).[15][16]

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the AAS method.

-

Complex Formation: An aliquot of the filtered, saturated solution is transferred to a separatory funnel. The pH of the solution is adjusted to be greater than 7. A solution of dithizone in an immiscible organic solvent (e.g., chloroform or carbon tetrachloride) is added. The mixture is shaken vigorously to facilitate the extraction of the lead-dithizone complex into the organic phase.[15] The lead-dithizone complex has a characteristic cherry-red color.[15][16]

-

Interference Mitigation: To prevent interference from other metal ions that may also react with dithizone, a masking agent such as potassium cyanide can be added to the aqueous solution.[15]

-

Spectrophotometric Measurement: The absorbance of the organic layer containing the lead-dithizone complex is measured at its maximum absorption wavelength using a spectrophotometer.

-

Quantification: The concentration of lead is determined by comparing the absorbance of the sample to a calibration curve prepared from standard lead solutions treated with dithizone in the same manner.

General Experimental Workflow

The general workflow for determining the solubility of this compound is outlined below.

Caption: General experimental workflow for solubility determination.

Other Analytical Techniques

For trace-level determination of lead, more advanced and sensitive techniques are often employed:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique offers extremely low detection limits and is one of the most accurate methods for lead analysis.[17][18]

-

Anodic Stripping Voltammetry (ASV): An electrochemical method with very low detection limits, suitable for trace analysis of lead in aqueous samples.[19]

Conclusion

The aqueous solubility of this compound is a complex topic with significant practical implications. While sparingly soluble in pure water, its solubility is highly dependent on temperature, the presence of common ions, and the formation of complex ions in both acidic and alkaline environments. For professionals in research, drug development, and related scientific fields, a thorough understanding of these principles is crucial for controlling and manipulating the behavior of this compound in various applications. The experimental protocols outlined in this guide provide a foundation for the accurate and reliable determination of its solubility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 4. Lead sulfate | PbSO4 | CID 24008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemister.ru]

- 6. mhchem.org [mhchem.org]

- 7. Solved At 25 oC the solubility of this compound is 1.26 x | Chegg.com [chegg.com]

- 8. quora.com [quora.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CHM 112 Lecture 21 [chm.uri.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How to improve solubility of lead compounds? [synapse.patsnap.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pharmtech.com [pharmtech.com]

- 18. Lead Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 19. afitch.sites.luc.edu [afitch.sites.luc.edu]

A Comprehensive Technical Guide to the Thermodynamic Data of Lead(II) Sulfate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic data associated with the formation of lead(II) sulfate (PbSO₄). The following sections present key thermodynamic parameters, detailed experimental methodologies for their determination, and a logical workflow for these experimental procedures. This information is crucial for understanding the stability and reactivity of this compound in various chemical and biological systems.

Core Thermodynamic Data

The formation of this compound from its constituent elements in their standard states is an exothermic process, indicating a release of energy and the formation of a stable compound. The key thermodynamic parameters at standard conditions (298.15 K and 1 bar) are summarized in the table below.

| Thermodynamic Parameter | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -919.97 ± 0.40[1] | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | -813.0[2] | kJ/mol |

| Standard Molar Entropy | S° | 148.50 ± 0.60[1] | J/mol·K |

Experimental Determination of Thermodynamic Data

The precise determination of the thermodynamic data for this compound formation relies on well-established experimental techniques. The following protocols outline the methodologies for measuring the standard enthalpy of formation, standard Gibbs free energy of formation, and standard molar entropy.

Determination of the Standard Enthalpy of Formation (ΔH°f) via Bomb Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly using bomb calorimetry by applying Hess's Law. This involves measuring the enthalpy changes of reactions that, when combined, yield the formation reaction of PbSO₄.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of a substance that reacts to form this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are placed in the water.

-

Ignition and Temperature Measurement: The sample is ignited electrically. The heat released by the reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. The temperature of the water is recorded at regular intervals until it reaches a maximum and then starts to cool.

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Calculation: The heat released by the reaction (q_rxn) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter (C_cal). The enthalpy change of the reaction (ΔH) is then determined. By measuring the enthalpy changes of a series of reactions that can be algebraically combined to give the formation reaction of PbSO₄, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Determination of the Standard Gibbs Free Energy of Formation (ΔG°f) from Solubility Data

The standard Gibbs free energy of formation of this compound can be derived from its solubility product constant (Ksp).

Experimental Protocol:

-

Saturated Solution Preparation: A saturated solution of this compound is prepared by adding an excess of solid PbSO₄ to deionized water and allowing it to equilibrate at a constant temperature (298.15 K).

-

Concentration Measurement: The concentration of lead(II) ions (Pb²⁺) or sulfate ions (SO₄²⁻) in the saturated solution is determined using a suitable analytical technique, such as atomic absorption spectroscopy for Pb²⁺ or ion chromatography for SO₄²⁻.

-

Ksp Calculation: The solubility product constant (Ksp) is calculated from the equilibrium concentrations of the ions. For PbSO₄, Ksp = [Pb²⁺][SO₄²⁻].

-

ΔG°rxn Calculation: The standard Gibbs free energy change for the dissolution reaction (ΔG°rxn) is calculated using the equation: ΔG°rxn = -RTln(Ksp), where R is the ideal gas constant and T is the temperature in Kelvin.

-

ΔG°f Calculation: The standard Gibbs free energy of formation of PbSO₄(s) can then be calculated using the relationship: ΔG°rxn = ΣΔG°f(products) - ΣΔG°f(reactants). The standard Gibbs free energies of formation for the aqueous ions (Pb²⁺(aq) and SO₄²⁻(aq)) are known, allowing for the calculation of ΔG°f for PbSO₄(s).

Determination of the Standard Molar Entropy (S°) via Low-Temperature Calorimetry

The standard molar entropy of this compound is determined by measuring its heat capacity as a function of temperature from near absolute zero to the standard temperature (298.15 K).

Experimental Protocol:

-

Sample Preparation: A pure, crystalline sample of this compound is placed in a sample holder within a cryostat.

-

Heat Capacity Measurement: The heat capacity of the sample is measured at various temperatures, starting from a very low temperature (typically around 10-15 K) up to 298.15 K. This is done by introducing a known amount of heat to the sample and measuring the resulting temperature increase.

-

Entropy Calculation: The standard molar entropy (S°) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K. The third law of thermodynamics is invoked, which states that the entropy of a perfect crystal at absolute zero is zero. The heat capacity data from the lowest experimental temperature down to 0 K is typically extrapolated using the Debye T³ law.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the thermodynamic properties of this compound formation.

Caption: Workflow for the determination of the standard enthalpy of formation of PbSO₄.

Caption: Workflow for the determination of the standard Gibbs free energy of formation of PbSO₄.

Caption: Workflow for the determination of the standard molar entropy of PbSO₄.

References

Anglesite: A Comprehensive Technical Guide to the Natural Occurrence of Lead(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of anglesite, the naturally occurring crystalline form of lead(II) sulfate (PbSO₄). Anglesite is a secondary mineral of significant interest in mineralogy, geology, and environmental science due to its formation from the oxidation of galena, a primary lead ore. This document details its chemical, physical, and crystallographic properties, geological context, and the analytical methods used for its characterization, presenting a valuable resource for professionals in research and development.

Introduction to Anglesite

Anglesite is a lead sulfate mineral that serves as a minor but important ore of lead.[1] It is most commonly found in the oxidized zones of lead deposits, often forming as a pseudomorph after galena, meaning it replaces galena crystals while retaining their original shape.[2][3] The mineral was first discovered in 1783 at the Parys copper mine on the island of Anglesey in Wales, from which its name is derived.[4] While its lead content makes it a potential source of this metal, its softness and perfect cleavage limit its use as a gemstone, making well-formed crystals highly sought after by collectors.[5][6]

Physicochemical and Crystallographic Properties

Anglesite's properties are well-defined and critical for its identification and differentiation from other minerals. These properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | References |

| Chemical Formula | PbSO₄ | [2][3][6] |

| Composition | Lead (Pb): ~68.3%, Sulfur (S): ~10.6%, Oxygen (O): ~21.1% | [2] |

| Mohs Hardness | 2.5 - 3 | [6][7] |

| Specific Gravity | 6.3 - 6.39 g/cm³ | [6][7] |

| Luster | Adamantine, resinous, or vitreous | [7][8] |

| Color | Colorless, white, gray, yellowish-gray, yellow, green, blue | [6][7] |

| Streak | White | [6][7] |

| Transparency | Transparent to translucent | [5][6] |

| Cleavage | Good on {001}, distinct on {210} | [7] |

| Fracture | Conchoidal | [7] |

| Fluorescence | Weak yellow or golden-yellow in SW-UV & LW-UV | [7] |

Crystallographic and Optical Properties

| Property | Value | References |

| Crystal System | Orthorhombic | [6][7] |

| Crystal Class | Dipyramidal (2/m 2/m 2/m) | [3] |

| Space Group | Pnma | [3] |

| Unit Cell Parameters | a = 8.48 Å, b = 5.40 Å, c = 6.96 Å | |

| Refractive Index | nα = 1.877, nβ = 1.882, nγ = 1.894 | |

| Birefringence | 0.017 | [7] |

| Dispersion | 0.044 (moderate) | [7] |

Geological Occurrence and Formation

Anglesite is a secondary mineral, meaning it forms from the alteration of a pre-existing primary mineral.[5][7] The primary source of lead for anglesite is galena (lead sulfide, PbS).[6] The formation process typically occurs in the upper, oxidized zones of lead ore deposits where galena is exposed to oxygenated groundwater.[5][6] This geological relationship is a key indicator for mineral exploration.

Anglesite is often found in association with other minerals, providing further clues to its geological context. Common associated minerals include galena, cerussite, barite, limonite, and sphalerite.[5][6]

Experimental Protocols for Characterization

Accurate identification and characterization of anglesite require a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

Powder X-Ray Diffraction (XRD)

Purpose: To identify the crystalline structure of anglesite and confirm its identity.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is ground to a fine powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Instrument Setup: A powder X-ray diffractometer is used with the following typical settings for mineral analysis:

-

X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å).

-

Voltage: 40-45 kV.

-

Current: 30-40 mA.

-

Scan Range (2θ): 5° to 70°.

-

Step Size: 0.02°.

-

Scan Speed: 1-2° per minute.

-

-

Data Collection: The instrument directs a beam of X-rays onto the powdered sample, and the intensity of the diffracted X-rays is measured by a detector as it moves through a range of angles (2θ).[9]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to anglesite. The positions and intensities of the diffraction peaks are compared to a standard reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for positive identification.[9]

Specific Gravity Determination (Pycnometer Method)

Purpose: To accurately measure the specific gravity of an anglesite sample, which is a key diagnostic property.

Methodology:

-

Equipment: An analytical balance (accurate to 0.001 g), a pycnometer (specific gravity bottle), distilled water, and a desiccator.

-

Procedure: a. Clean and dry the pycnometer and weigh it empty (W1). b. Place a known mass of the dry, powdered anglesite sample into the pycnometer and weigh it (W2). c. Fill the pycnometer containing the sample with distilled water, ensuring all air bubbles are removed. This can be facilitated by gentle agitation or placing the pycnometer in a vacuum desiccator. d. Weigh the pycnometer with the sample and water (W3). e. Empty and clean the pycnometer, then fill it with distilled water only and weigh it (W4).

-

Calculation: The specific gravity (SG) is calculated using the following formula: SG = (W2 - W1) / ((W4 - W1) - (W3 - W2))

Refractive Index Determination (Becke Line Test)

Purpose: To determine the refractive index of anglesite by comparing it to immersion oils of known refractive indices.

Methodology:

-

Sample Preparation: Place a few small grains of the anglesite sample on a microscope slide and add a drop of a calibrated immersion oil. Cover with a coverslip.

-

Microscope Setup: Use a petrographic microscope with plane-polarized light. Focus on a grain of the mineral.

-

Observation: Slightly lower the microscope stage (increase the focal distance). A bright halo, known as the Becke line, will appear to move.[2]

-

Interpretation:

-

If the Becke line moves into the mineral grain, the mineral has a higher refractive index than the oil.[2]

-

If the Becke line moves out into the oil, the mineral has a lower refractive index than the oil.

-

-

Iteration: Repeat the process with different immersion oils until an oil is found where the Becke line is very faint or disappears, indicating a match between the refractive index of the mineral and the oil. For anisotropic minerals like anglesite, this procedure is repeated for different crystal orientations to determine the principal refractive indices (nα, nβ, nγ).

Electron Probe Microanalysis (EPMA)

Purpose: To obtain precise, quantitative chemical compositions of the anglesite sample.

Methodology:

-

Sample Preparation: The anglesite sample must be prepared as a highly polished, flat surface.[5] This is typically achieved by mounting the sample in an epoxy resin and then grinding and polishing it with progressively finer abrasive materials. The final polish is often done with diamond paste to achieve a mirror-like finish. The sample is then coated with a thin layer of carbon to make it conductive.[10]

-

Instrument Setup: An electron probe microanalyzer is used. The instrument is calibrated using certified standards of known composition.

-

Analysis: A focused beam of electrons is directed at the sample surface. The interaction of the electron beam with the sample generates characteristic X-rays for each element present. Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of these X-rays.

-

Data Processing: The raw X-ray intensity data is corrected for atomic number, absorption, and fluorescence effects to yield highly accurate quantitative elemental compositions.[5]

Industrial Significance and Toxicology

While not a primary ore, anglesite can be mined for lead in localities where it occurs in large masses, such as in parts of Australia and Mexico.[3] The extracted lead has numerous industrial applications, including in batteries, radiation shielding, and pigments.[5]

Toxicology: As a lead compound, anglesite is toxic. Care should be taken when handling samples to avoid the inhalation of dust or ingestion of particles.[4] Appropriate personal protective equipment, including gloves and masks, should be used, and hands should be washed thoroughly after handling.

Conclusion

Anglesite, the natural crystalline form of this compound, is a mineral of considerable scientific interest. Its formation through the oxidation of galena provides a clear example of secondary mineral formation in ore deposits. The distinct physical, chemical, and crystallographic properties of anglesite, characterized by a range of well-established analytical techniques, allow for its unambiguous identification. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of anglesite, from its natural occurrence to the detailed methodologies required for its study. A thorough understanding of such minerals is crucial for advancements in geology, materials science, and environmental management.

References

- 1. researchgate.net [researchgate.net]

- 2. Becke line test - Wikipedia [en.wikipedia.org]

- 3. Sample preparation (Chapter 9) - Electron Microprobe Analysis and Scanning Electron Microscopy in Geology [cambridge.org]

- 4. An infrared and Raman spectroscopic study of PbSO4-anglesite at high pressures (Journal Article) | OSTI.GOV [osti.gov]

- 5. TechFi™ [micro.org.au]

- 6. Anglesite Raman spectra - Romanian Database of Raman Spectroscopy [rdrs.uaic.ro]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 10. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

basic chemical reactions of lead(II) sulfate

An In-depth Technical Guide on the Core Chemical Reactions of Lead(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PbSO₄) is an inorganic compound of significant industrial and academic interest, primarily due to its central role in the electrochemistry of lead-acid batteries. Despite its apparent simplicity, PbSO₄ exhibits a range of chemical behaviors, including precipitation, complexation, and amphoteric reactions. Its low aqueous solubility is a defining characteristic, governing many of its applications and environmental fate. This document provides a comprehensive overview of the fundamental chemical reactions of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate its reaction pathways.

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is poorly soluble in water.[1][2] It is also known by other names such as anglesite, fast white, and milk white.[1][3] The key physicochemical properties of PbSO₄ are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | PbSO₄ | [1][3] |

| Molar Mass | 303.26 g/mol | [1] |

| Appearance | White solid | [1][3] |

| Density | 6.29 g/cm³ | [1] |

| Melting Point | 1,087 °C (decomposes) | [1][3] |

| Solubility in Water | 0.00425 g/100 mL (25 °C) | [1] |

| Solubility Product (Ksp) | 2.13 x 10⁻⁸ (20 °C) | [1][3] |

| Crystal Structure | Orthorhombic | [1][3] |

| Std Enthalpy of Formation (ΔfH⦵₂₉₈) | -920 kJ·mol⁻¹ | [1] |

| Std Molar Entropy (S⦵₂₉₈) | 149 J·mol⁻¹·K⁻¹ | [1] |

Core Chemical Reactions

Solubility and Precipitation

The most fundamental reaction involving this compound is its equilibrium in water. Due to its low solubility, it readily precipitates when aqueous solutions containing lead(II) ions (Pb²⁺) and sulfate ions (SO₄²⁻) are mixed.[4][5] The common source for aqueous Pb²⁺ ions is the highly soluble lead(II) nitrate, Pb(NO₃)₂.[4][5]

The net ionic equation for the precipitation is: Pb²⁺(aq) + SO₄²⁻(aq) → PbSO₄(s) [4]

This reaction is central to the gravimetric analysis of lead and is a key confirmatory test for Pb²⁺ ions in qualitative analysis.[6][7]

Caption: Precipitation of this compound from aqueous ions.

Amphoteric Reactions: Behavior with Acids and Bases

This compound exhibits amphoteric properties, reacting with both concentrated acids and strong bases.

-

Reaction with Strong Bases: In the presence of concentrated alkali solutions, such as sodium hydroxide (NaOH), this compound dissolves to form a soluble tetrahydroxidoplumbate(II) complex.[1][8]

PbSO₄(s) + 4OH⁻(aq) → [Pb(OH)₄]²⁻(aq) + SO₄²⁻(aq)

-

Reaction with Concentrated Acids: It can also be dissolved in concentrated strong acids like sulfuric acid (H₂SO₄), nitric acid (HNO₃), or hydrochloric acid (HCl) to form soluble acidic salts or complex compounds.[1] In highly concentrated sulfuric acid (>80%), it forms lead hydrogensulfate, Pb(HSO₄)₂.[1]

PbSO₄(s) + H₂SO₄(conc) → Pb(HSO₄)₂(aq)

Caption: Amphoteric reactions of this compound.

Complexation Reactions

This compound is soluble in solutions containing certain complexing agents, most notably ammonium acetate and ammonium tartrate.[1][3][8] The acetate ions form a stable, soluble complex with lead(II), effectively dissolving the precipitate.[6][9]

PbSO₄(s) + 4CH₃COO⁻(aq) → [Pb(CH₃COO)₄]²⁻(aq) + SO₄²⁻(aq)

This property is exploited in qualitative analysis to dissolve precipitated PbSO₄ for further confirmatory tests.[6][10]

Redox Reactions: The Lead-Acid Battery

The most significant application of this compound is in lead-acid rechargeable batteries. During the discharge cycle, both the lead (Pb) anode and the lead dioxide (PbO₂) cathode are converted to this compound.[1][2][11][12] The process is reversed during charging.[1][2][12]

-

Discharge (Electricity Generation):

-

Anode (-): Pb(s) + HSO₄⁻(aq) → PbSO₄(s) + H⁺(aq) + 2e⁻

-

Cathode (+): PbO₂(s) + HSO₄⁻(aq) + 3H⁺(aq) + 2e⁻ → PbSO₄(s) + 2H₂O(l)

-

Overall: Pb(s) + PbO₂(s) + 2H₂SO₄(aq) → 2PbSO₄(s) + 2H₂O(l)

-

-

Charge (Electricity Storage): The reactions are reversed. PbSO₄ at the anode is reduced back to Pb, and PbSO₄ at the cathode is oxidized back to PbO₂.

Failure to fully reverse this process can lead to the formation of stable, crystalline lead sulfate on the battery plates, a process known as sulfation, which is a primary cause of battery failure.[11][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. wholesale this compound Crystalline - FUNCMATER [funcmater.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Chemistry!!! Not Mystery : Qualitative analysis of Group II(A) cations [chemistrynotmystery.com]

- 7. This compound is often used as a test for lead(II) ion in qualitative .. [askfilo.com]

- 8. Sciencemadness Discussion Board - Any lead sulfate reactions? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Qualitative Analysis [wiredchemist.com]

- 10. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. Lead–acid battery - Wikipedia [en.wikipedia.org]

Core Substance Identification and Properties

An In-depth Technical Guide to Lead(II) Sulfate (CAS RN: 7446-14-2)

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS number 7446-14-2, is an inorganic compound with the chemical formula PbSO₄. It is a white, crystalline solid that is sparingly soluble in water.[1][2] It is also known by other names such as Anglesite, fast white, and milk white.[1] The naturally occurring mineral form of this compound is called anglesite, which is a result of the oxidation of primary lead sulfide ore.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of experimental studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | PbSO₄ | [1][3][4] |

| Molar Mass | 303.26 g/mol | [1][2][5] |

| Appearance | White solid/crystalline powder | [1][2][6] |

| Density | 6.29 g/cm³ | [1][4] |

| Melting Point | 1,087 °C (decomposes) | [1][4] |

| Solubility in Water | 0.00425 g/100 mL (25 °C) | [1] |

| Solubility Product (Ksp) | 2.13 x 10⁻⁸ (20 °C) | [1] |

| Crystal Structure | Orthorhombic | [1] |

Synthesis and Preparation

This compound can be synthesized in the laboratory through several precipitation reactions. The choice of method depends on the desired purity and scale of production.

Experimental Protocol: Preparation by Precipitation

This protocol describes the synthesis of this compound from soluble lead(II) nitrate and a sulfate source.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂) solution (0.5 M)

-

Sodium sulfate (Na₂SO₄) solution (0.5 M) or Potassium sulfate (K₂SO₄) solution (0.5 M)[7][8]

-

Distilled or deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (funnel, filter paper)

-

Conical flask

-

Wash bottle

-

Drying oven

-

Evaporating dish

Procedure:

-

In a beaker, measure a specific volume of the 0.5 M lead(II) nitrate solution (e.g., 75 cm³).[8][9]

-

In a separate beaker, measure an equimolar volume of the 0.5 M sodium sulfate or potassium sulfate solution (e.g., 75 cm³).[8][9]

-

Slowly add the sulfate solution to the lead(II) nitrate solution while continuously stirring with a glass rod. A white precipitate of this compound will form immediately.[10][11]

-

Continue stirring for a few minutes to ensure the reaction goes to completion.

-

Set up the filtration apparatus. Place the filter paper in the funnel over a conical flask.

-

Pour the mixture containing the precipitate through the filter paper. The solid this compound will be collected on the filter paper, and the soluble sodium nitrate or potassium nitrate will pass through as the filtrate.[7][8]

-

Wash the precipitate on the filter paper with a small amount of distilled water to remove any remaining soluble impurities.[7][8][12]

-

Carefully transfer the filter paper with the precipitate to an evaporating dish.

-

Dry the this compound in a drying oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.[7][12]

-

The final product is a pure, dry sample of this compound.

Toxicological Profile

This compound is a toxic compound, and exposure through inhalation, ingestion, or skin contact should be avoided.[1] It is classified as a probable human carcinogen and a reproductive hazard.[13] Chronic exposure can lead to a range of adverse health effects, including damage to the nervous system, kidneys, and anemia.[1]

Quantitative Toxicological Data

The following table summarizes key toxicological values for this compound.

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference |

| Oral LD₅₀ | 50 - 500 mg/kg | Not Specified | [14] |

| Oral LDL₀ (Lowest Published Lethal Dose) | 3000 mg/kg | Guinea pig | |

| Aquatic Toxicity (LC₅₀, 96h) | 25 ppm | Goldfish | [14] |